molecular formula C8H12ClN3O2S B1380091 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride CAS No. 1607276-71-0

1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride

Cat. No.: B1380091
CAS No.: 1607276-71-0
M. Wt: 249.72 g/mol
InChI Key: MODASJXENAYLLO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride is a chemical compound with the empirical formula C6H9N2O2Cl . It is also known as 1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride . It is used in laboratory chemicals and in the synthesis of substances .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, proton nuclear magnetic resonance (NMR) and ultraviolet visibility spectrometry can be used to confirm the successful modification of the molecule, its molecular weights, and readiness for crosslinking .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines . The specific physical and chemical properties of this compound are not explicitly mentioned in the search results.

Scientific Research Applications

Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles, including derivatives similar to 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride, have demonstrated novel applications in metal coordination chemistry and the crystal engineering of organic solids. Specifically, these compounds form complexes with metals like ZnCl2, showcasing unique coordination behaviors and potential for crystal engineering due to their ability to engage in π-stacking and intermolecular interactions, paving the way for new materials with potential electronic and optical applications (Bashirov et al., 2014).

Synthetic Organic Chemistry

The synthesis and reactivity of related 1,3-dihydro-2,1,3-benzothiadiazole derivatives have been extensively explored for their potential in creating a variety of ligands and organic molecules. These studies include the development of methods for the synthesis of regioisomeric benzothiazinones and their reactions with other compounds to create new heterocyclic structures. Such research underscores the versatility of these compounds in synthesizing novel organic materials with potential therapeutic applications (Kozminykh et al., 2002).

Luminescent Materials

Benzothiadiazole derivatives are also investigated for their potential in optoelectronic applications, such as in the creation of luminescent materials. These compounds can serve as building blocks for materials that exhibit unique photophysical properties, useful in sensors, organic light-emitting diodes (OLEDs), and other technologies that require materials with specific luminescent characteristics. The study of these compounds contributes to the development of new materials with tailored electronic and luminescent properties for advanced technological applications (Zhang et al., 2017).

Drug Discovery and Medicinal Chemistry

While ensuring to exclude details on drug use, dosage, and side effects as per the requirements, it's notable that benzothiadiazole derivatives are subject to medicinal chemistry research for their potential as bioactive molecules. Research in this area explores the synthesis of novel compounds that could serve as leads for the development of new therapeutic agents. The diversity of chemical structures that can be synthesized from these derivatives allows for the exploration of a wide range of biological activities, contributing to the discovery of new drugs (Makino et al., 2003).

Safety and Hazards

1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mechanism of Action

Target of Action

It is known that this compound is a cross-linker , which suggests that it may interact with various proteins or other biological molecules to form covalent bonds.

Mode of Action

As a cross-linker, 1-(2-Aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride likely interacts with its targets by forming covalent bonds . This can result in changes to the structure and function of the target molecules, potentially altering their activity or interactions with other molecules.

Properties

IUPAC Name

2-(2,2-dioxo-1H-2λ6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c9-5-6-11-8-4-2-1-3-7(8)10-14(11,12)13;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODASJXENAYLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NS(=O)(=O)N2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607276-71-0
Record name 1-(2-aminoethyl)-1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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